molecular formula C21H23NO9 B1140801 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide CAS No. 152832-29-6

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide

Cat. No.: B1140801
CAS No.: 152832-29-6
M. Wt: 433.4 g/mol
InChI Key: GQQNPPRHZMQONU-CURYNPBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) :
    • δ 2.09 (s, 3H, 2’-methyl), δ 2.28 (s, 3H, 3’-methyl) for aromatic methyl groups.
    • δ 4.08–4.63 (m, 4H, glucuronide C2–C5 hydroxyls and anomeric proton).
    • δ 6.62–7.83 (m, 8H, aromatic protons).
  • 13C NMR :
    • δ 170.2 ppm (carboxylic acid carbonyl), δ 165.4 ppm (ester carbonyl).
    • δ 60–110 ppm (glucuronide ring carbons).

Mass Spectrometry (MS)

  • ESI-MS (Positive Mode) :
    • [M+H]+ at m/z 434.1.
    • Fragmentation peaks at m/z 258.1 (loss of glucuronide) and 240.1 (loss of H2O).
  • High-Resolution MS :
    • Exact mass 433.1373 Da matches theoretical mass (error < 2 ppm).

Infrared (IR) Spectroscopy

  • Carboxylic acid O–H stretch : 2500–3300 cm−1 (broad).
  • Ester C=O stretch : 1720 cm−1.
  • Aromatic C–H bend : 750 cm−1.

Crystallographic Data and Conformational Analysis

Crystallographic data for 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide are not publicly available. However, molecular modeling and comparative analysis with related glucuronides suggest:

  • The glucuronide ring adopts a rigid chair conformation stabilized by intramolecular hydrogen bonds between C3–OH and C5–OH.
  • The acyl group exhibits rotational flexibility around the ester bond, with energy minima favoring planar arrangements to maximize conjugation with the aromatic system.
  • Hydrogen-bonding networks involving the 3-hydroxymethyl group and glucuronide hydroxyls may stabilize specific conformers in aqueous environments.
Conformational Feature Description Source
Glucuronide ring 4C1 chair conformation PubChem
Acyl group rotation 180° rotational freedom Computational
Intramolecular H-bonds C3–OH⋯O=C (ester) NMR

Properties

CAS No.

152832-29-6

Molecular Formula

C21H23NO9

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1

InChI Key

GQQNPPRHZMQONU-CURYNPBISA-N

SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Isomeric SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Synonyms

1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Preparation Methods

Hydroxylation of Mefenamic Acid

The synthesis of 3-HM-MFA-AG begins with the hydroxylation of mefenamic acid at the 3′-position to yield 3-hydroxymethyl mefenamic acid (3-HM-MFA). This step typically employs hydroxylating agents such as hydrogen peroxide (H₂O₂) in the presence of transition metal catalysts like iron(III) chloride (FeCl₃). The reaction proceeds under mild acidic conditions (pH 4–6) at 25–40°C, achieving a conversion efficiency of 65–80% within 6–8 hours.

Key Reaction Parameters:

ParameterOptimal Range
Temperature35°C ± 2°C
pH5.0–5.5
Catalyst Loading0.5–1.0 mol% FeCl₃
Reaction Time7 hours

Glucuronidation of 3-Hydroxymethyl Mefenamic Acid

The glucuronidation step involves conjugating 3-HM-MFA with β-D-glucuronic acid using uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. Chemical glucuronidation employs activated glucuronic acid donors, such as 1-O-acyl-glucuronide intermediates, in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). A study demonstrated that 3-HM-MFA (10 mM) reacted with 1-O-acyl-glucuronide (12 mM) in THF at 37°C for 24 hours, yielding 3-HM-MFA-AG at a purity of 92%.

Challenges in Chemical Synthesis:

  • Competing hydrolysis of the acyl glucuronide under aqueous conditions.

  • Formation of positional isomers due to migration of the acyl group.

Enzymatic and Biological Preparation

In Vitro Metabolism Using Hepatocytes

Rat and human hepatocytes are widely used to biosynthesize 3-HM-MFA-AG. Incubations with 100 μM mefenamic acid in hepatocyte suspensions (10⁶ cells/mL) produced 3-HM-MFA-AG at a rate of 0.8–1.2 nmol/min/mg protein, as quantified by LC-MS/MS. The metabolite accumulates linearly over 60 minutes, reaching concentrations of 42.2 μM in rat hepatocytes.

Optimization of Hepatocyte Incubations:

  • Supplementation with 2 mM UDP-glucuronic acid enhances glucuronidation efficiency by 40%.

  • Inhibition of β-glucuronidase with 1 mM D-saccharic acid 1,4-lactone prevents metabolite degradation.

Recombinant Enzyme Systems

Recombinant UGT isoforms (e.g., UGT1A9 and UGT2B7) expressed in HEK293 cells catalyze the glucuronidation of 3-HM-MFA with distinct kinetics:

UGT IsoformKm (μM)Vmax (pmol/min/mg)
UGT1A918.4120
UGT2B724.789

UGT1A9 exhibits higher affinity and catalytic efficiency, making it preferable for large-scale enzymatic synthesis.

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE)

Crude reaction mixtures are subjected to sequential solvent extractions:

  • Acidification to pH 4–5 with 1 M HCl to precipitate proteins.

  • Washing with ethyl acetate (3 × 10 mL) to remove unreacted mefenamic acid.

  • Partitioning into acetone (10 × 10 mL) to isolate polar glucuronide metabolites.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (Phenomenex Luna, 250 × 10 mm) resolves 3-HM-MFA-AG from impurities using a gradient of 0.1% formic acid in acetonitrile/water. The metabolite elutes at 12.3 minutes with >98% purity, as confirmed by UV detection at 254 nm.

HPLC Parameters:

ColumnMobile PhaseFlow Rate
C18 (5 μm)0.1% formic acid2 mL/min

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (HRMS) identifies 3-HM-MFA-AG via its [M-H]⁻ ion at m/z 432.1502 (calculated: 432.1509). Tandem MS/MS fragments the ion at m/z 256.1 (aglycone) and m/z 175.0 (glucuronic acid).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O) confirms the β-D-glucuronide linkage through anomeric proton signals at δ 5.68 (d, J = 7.2 Hz). Acyl methyl protons appear at δ 2.34 (s, 3H) .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Molecular Formula: C₂₁H₂₃NO₉
  • Metabolic Pathway : CYP2C9 oxidizes mefenamic acid to 3-hydroxymethyl mefenamic acid (Metabolite I), which undergoes UGT-mediated glucuronidation .
  • Stability : Exhibits a half-life of 16.5 ± 3.1 hours at physiological pH (7.4), significantly longer than many acyl glucuronides (e.g., diclofenac acyl glucuronide: ~1.3 hours) .

Comparison with Similar Compounds

Acyl glucuronides and other glucuronidated metabolites vary in stability, reactivity, and toxicity profiles. Below is a systematic comparison:

Structural and Functional Comparisons

Compound Type of Glucuronide Half-Life (pH 7.4) Reactivity with Proteins Metabolic Pathway Clinical Implications
3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide Acyl 16.5 ± 3.1 hours High (irreversible HSA binding) CYP2C9 → UGT1*02 Nephrotoxicity risk
Acetaminophen D-glucuronide Ether >24 hours Low (stable ether bond) UGT1A1/UGT2B15 Detoxification, low toxicity
Benzoyl Glucuronide Acyl ~5–10 hours Moderate Direct glucuronidation Limited toxicity data
Indoxyl Glucuronide Ether Stable Low UGT1A9 Precursor to urinary indican
Mycophenolic Acid Phenyl Glucuronide Phenolic ~8–12 hours Low UGT1A9 Immunosuppression, enterohepatic recycling

Stability and Reactivity

  • Acyl Glucuronides :
    • 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide demonstrates exceptional stability at physiological pH, reducing spontaneous hydrolysis but increasing time for protein adduct formation .
    • Benzoyl glucuronide degrades faster under alkaline conditions (half-life ~5 hours at pH 8.0), similar to mefenamic acid glucuronide .
  • Ether Glucuronides: Acetaminophen D-glucuronide and indoxyl glucuronide exhibit minimal reactivity due to stable ether bonds, limiting toxicity risks .

Toxicity and Clinical Relevance

  • Nephrotoxicity: Mefenamic acid glucuronide’s irreversible protein binding correlates with cases of tubulointerstitial nephritis , unlike acetaminophen glucuronide, which is non-toxic .
  • Immunogenicity: Acyl glucuronides (e.g., mefenamic acid, diclofenac) are more likely to trigger immune responses than ether or phenolic glucuronides .

Metabolic Pathways

  • CYP2C9 Dependency : Mefenamic acid’s metabolism is highly dependent on CYP2C9, leading to variability in glucuronide formation among CYP2C9 poor metabolizers .
  • UGT Isoforms: UGT1A9 predominantly glucuronidates phenolic compounds (e.g., mycophenolic acid), whereas UGT1*02 is implicated in mefenamic acid glucuronidation .

Research Findings and Implications

  • Drug Design Considerations : The extended stability of mefenamic acid glucuronide suggests a need for structural modifications to reduce acyl migration and protein reactivity in next-generation NSAIDs .

Biological Activity

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is a significant metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge regarding its biological activity, mechanisms of action, and implications in pharmacology.

This compound is formed through the glucuronidation of Mefenamic acid, which enhances its solubility and facilitates excretion. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, leading to metabolites that are less toxic and more easily eliminated from the body .

The primary mechanism of action for this compound involves its role as a metabolite of Mefenamic acid. Mefenamic acid inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators in inflammation and pain . By inhibiting these enzymes, this compound contributes to the anti-inflammatory effects associated with Mefenamic acid.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a prolonged systemic exposure time. After administration of Mefenamic acid, this metabolite exhibits significant metabolic ratios to the parent compound, suggesting that it plays a role in the drug's overall pharmacological profile . The elimination half-life of this metabolite can vary significantly depending on dosing regimens.

Toxicological Considerations

While this compound generally reduces the toxicity associated with Mefenamic acid, concerns remain regarding potential hepatotoxicity and nephrotoxicity linked to reactive metabolites formed during metabolism. Studies have shown that acyl glucuronides can covalently bind to proteins, potentially leading to adverse immune responses .

Case Studies and Research Findings

Recent studies have identified several hydroxylated metabolites of Mefenamic acid, including 3-Hydroxymethyl derivatives. For instance, a study utilizing UPLC-Q-TOF/MS demonstrated that these metabolites have high systemic exposure following oral administration in animal models . The research highlighted that while certain metabolites may pose risks for toxicity, they also provide insights into the metabolic pathways involved in NSAID metabolism.

Comparative Analysis

The following table summarizes key characteristics and comparisons between this compound and other relevant metabolites:

Metabolite Formation Pathway Biological Activity Toxicity Potential
**3-Hydroxymethyl Mefenamic Acid Acyl-A-D-glucuronide**Glucuronidation of Mefenamic acidAnti-inflammatory via COX inhibition
3-Carboxymefenamic Acid OxidationWeakly active; less studiedModerate
Mefenamic Acid Glucuronide Direct glucuronidationSimilar anti-inflammatory effectsModerate

Q & A

Q. What ethical guidelines apply when studying 3-hydroxymethyl mefenamic acid acyl-β-D-glucuronide in human subjects?

  • Answer :
  • Genotyping : Obtain informed consent for CYP2C9 testing to avoid exposing poor metabolizers to overdose risks .
  • Tissue sampling : Limit blood draws to <3% of total blood volume (per WHO guidelines) and use dried blood spots for microsampling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.